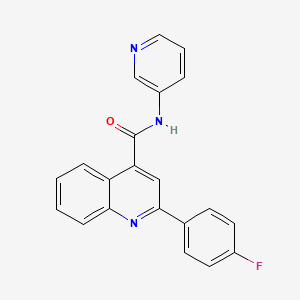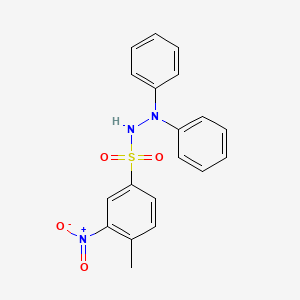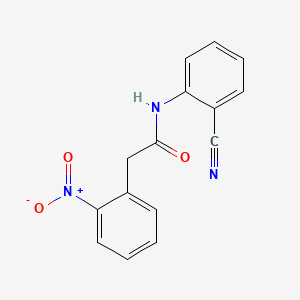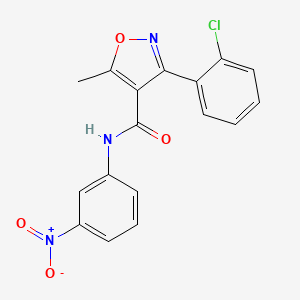![molecular formula C20H16N4O B11022166 N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B11022166.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE is a complex organic compound that features a benzimidazole moiety fused with a nicotinamide group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with aromatic aldehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process generally includes the purification of intermediates and final products through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated intermediates in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE exerts its effects involves interactions with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological properties.
Nicotinamide: Shares the nicotinamide group but lacks the benzimidazole moiety.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Uniqueness
N-[1H-1,3-BENZIMIDAZOL-2-YL(PHENYL)METHYL]NICOTINAMIDE is unique due to its combined benzimidazole and nicotinamide structures, which confer a broad spectrum of biological activities . This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H16N4O |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c25-20(15-9-6-12-21-13-15)24-18(14-7-2-1-3-8-14)19-22-16-10-4-5-11-17(16)23-19/h1-13,18H,(H,22,23)(H,24,25) |
Clave InChI |
RLMLTGUQYNXTQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione](/img/structure/B11022095.png)
![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11022101.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11022108.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11022109.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022114.png)
![1-{[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B11022133.png)
![Ethyl 1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxylate](/img/structure/B11022142.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B11022151.png)
![2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11022156.png)


![Benzenesulfonamide, N-acetyl-N-[2-(4-methyl-benzenesulfonylamino)ethyl]-4-methyl-](/img/structure/B11022176.png)
